1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine is a chemical compound . It is often used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of this compound involves several steps . The process typically involves the use of various reagents and conditions . More detailed information about the synthesis process can be found in the referenced documents .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H15N3O . The InChI code for this compound is 1S/C9H15N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6,10H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and reagents used . Detailed information about these reactions can be found in the referenced documents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.24 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that has been synthesized and characterized in various studies. One study detailed the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting the high yield and effective characterization through spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018). Another similar synthesis involved reacting p-toluic hydrazide and glycine via the polyphosphoric acid condensation route, showcasing high yield and detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018).
Novel Cytotoxic Agents
A significant application of similar compounds involves the synthesis of novel cytotoxic agents. A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrated potential anti-tumor activity against several cancer cell lines. Compounds exhibited better cytotoxic activity compared to the reference drug doxorubicin in some cases, highlighting their potential as novel anticancer agents (Ramazani et al., 2014).
Antimicrobial Activity
This compound derivatives have been explored for their antimicrobial properties. Synthesis and antimicrobial evaluation of certain derivatives showed variable degrees of activity against both bacterial and fungal strains, contributing to the compound's potential as a basis for developing new antimicrobial agents (Visagaperumal et al., 2010).
Neuroprotective Voltage-dependent Sodium Channel Modulators
Research into oxadiazolylindazole sodium channel modulators, which share a structural relation to this compound, revealed compounds that demonstrated neuroprotective activity in hippocampal slices comparable to established neuroprotective agents. These findings suggest a potential application in developing treatments for neurological conditions (Clutterbuck et al., 2009).
Anticoagulant Agents
A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticoagulant properties. The compounds exhibited significant increases in prothrombin time and clotting time, indicating their potential as promising anticoagulant therapy options (Iyer et al., 2016).
Properties
IUPAC Name |
(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLPDVOLWMKLQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649249 | |
Record name | 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039837-72-3 | |
Record name | 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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